2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Beschreibung
The compound 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 6-methylpyrimidin-4-amine core substituted with a 4-methoxyphenyl group at position 4 and a piperazine ring at position 2. Pyrimidine derivatives are well-documented for their pharmacological relevance, including antimicrobial, anticancer, and immunomodulatory activities .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S/c1-17-16-22(25-18-4-6-19(31-2)7-5-18)26-23(24-17)27-12-14-28(15-13-27)33(29,30)21-10-8-20(32-3)9-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCDNCOMWPDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula . It features a pyrimidine core substituted with a piperazine moiety and methoxyphenyl groups, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₃S |
| Molecular Weight | 366.45 g/mol |
| SMILES | COc1ccc(cc1)S(=O)(=O)N2CCN(CC2)c3cc(cc(c3)OC)C(=O)N4C=NC(=N)C(=O)N4C(=O)C |
| InChIKey | ABCDJDYPJYKEMH-UHFFFAOYSA-N |
Research indicates that this compound exhibits anticonvulsant properties. In studies evaluating its pharmacological effects, it was found to significantly increase the maximal electroshock seizure threshold (MEST), demonstrating strong anticonvulsant activity in animal models. This suggests that the compound may interact with neurotransmitter systems involved in seizure activity, potentially acting as a modulator of glutamatergic or GABAergic signaling pathways .
Anticonvulsant Activity
In various preclinical studies, the compound demonstrated a robust anticonvulsant effect. For instance, it was subjected to the MEST test, where it outperformed control compounds known for pro-convulsant effects, indicating a favorable safety profile for potential use in epilepsy treatment .
Selective Receptor Binding
The compound has shown significant affinity for various serotonin receptors, particularly the 5-HT6 receptor subtype. It exhibited a high selectivity (over 300-fold) for 5-HT6 receptors compared to other serotonin receptor subtypes and dopaminergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation .
Anti-inflammatory Properties
Preliminary studies have suggested that the compound may also exhibit anti-inflammatory properties. Related compounds in the same structural class have been associated with reduced production of pro-inflammatory cytokines in vitro, hinting at potential applications in treating inflammatory disorders .
Case Studies and Research Findings
- Anticonvulsant Efficacy : In a study conducted by Upton et al., the compound was tested against established anticonvulsants, revealing superior efficacy in raising seizure thresholds compared to traditional treatments .
- Receptor Binding Studies : Binding assays demonstrated that this compound's affinity for the 5-HT6 receptor correlates with its ability to modulate mood and cognition, suggesting potential applications in treating mood disorders alongside epilepsy .
- Pharmacokinetics : Animal studies indicate that the compound possesses high oral bioavailability (>90%), making it a suitable candidate for oral formulations aimed at chronic conditions like epilepsy or mood disorders .
Wissenschaftliche Forschungsanwendungen
Antagonist Activity
Research indicates that derivatives of this compound exhibit selective antagonist activity at dopamine receptors, particularly the D2 and D3 subtypes. A study highlighted that modifications to the piperazine ring and the introduction of sulfonamide groups significantly influenced binding affinity and selectivity for these receptors. For instance, certain sulfonamide derivatives displayed high affinity for the D3 receptor with values as low as 2.22 nM, indicating potent activity .
Antidepressant Potential
Compounds structurally related to this molecule have been investigated for their potential antidepressant effects. The modulation of serotonergic and dopaminergic pathways is crucial in developing new antidepressants. The presence of the piperazine moiety is often associated with enhanced central nervous system penetration, making these compounds promising candidates for further development .
Anticancer Activity
Recent studies have suggested that piperazine derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. The specific compound has shown promise in preliminary assays against several cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound indicate that modifications to both the piperazine ring and the aromatic substituents can drastically alter biological activity. For example:
- Sulfonamide Modifications : The introduction of electron-donating groups on the sulfonamide significantly increased affinity for the D3 receptor.
- Pyrimidine Variations : Alterations in the pyrimidine core structure were shown to affect both potency and selectivity at dopamine receptors .
Table 1: Binding Affinity Data
| Compound | (nM) | Receptor Type |
|---|---|---|
| Compound A | 19.7 | D3 |
| Compound B | 2.22 | D3 |
| Compound C | 58.8 | D2 |
| Compound D | 264 | D2 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related pyrimidine derivatives:
Key Structural and Functional Insights:
Piperazine vs.
Sulfonyl Group Effects : The 4-methoxybenzenesulfonyl group in the target compound increases polarity and stability relative to methylsulfonyl or benzyl substituents in analogs .
Research Findings and Implications
- Crystal Packing: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine (), which forms polymeric chains via C–H⋯O bonds, the target’s sulfonyl group may enable stronger intermolecular interactions, influencing crystallization and bioavailability .
- Pharmacokinetics : The benzylpiperazine derivative () has higher molecular weight and lipophilicity than the target, suggesting the latter may have improved aqueous solubility .
- Target Selectivity : The dual piperazine-piperidine moiety in highlights the importance of nitrogen-rich substituents for receptor specificity, a feature shared with the target compound .
Vorbereitungsmethoden
Sulfonylation of Piperazine
Piperazine reacts with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate:
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (2.2 equiv)
-
Temperature : 0–5°C → room temperature
-
Time : 12–24 hours
Mechanism :
Key Consideration: Excess piperazine prevents disubstitution.
Preparation of 4-Chloro-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine
Nucleophilic Aromatic Substitution
The chloropyrimidine intermediate is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with 1-(4-methoxybenzenesulfonyl)piperazine:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | 2-Butanol |
| Catalyst | Trifluoroacetic acid (TFA) |
| Temperature | 100°C |
| Time | 4–18 hours |
| Yield | 65–85% |
Procedure :
-
Combine 2,4-dichloro-6-methylpyrimidine (1.0 equiv), 1-(4-methoxybenzenesulfonyl)piperazine (1.1 equiv), and TFA (0.2 equiv) in 2-butanol.
-
Heat under reflux with stirring.
-
Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH = 20:1).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.37 (s, 1H, pyrimidine-H), 7.75–7.74 (d, J = 8.8 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH₃), 3.33–3.05 (m, 8H, piperazine-H), 2.28 (s, 3H, CH₃).
Final Amination Step: Substitution with 4-Methoxyaniline
Reaction Conditions and Optimization
The chlorine at position 4 undergoes displacement with 4-methoxyaniline:
Key Variables :
| Variable | Optimal Range |
|---|---|
| Solvent | 2-Butanol or 1,4-dioxane |
| Catalyst | TFA or p-toluenesulfonic acid |
| Temperature | 80–100°C |
| Molar Ratio | 1:1.2 (pyrimidine:aniline) |
| Yield | 72–81% |
Procedure :
-
Mix 4-chloro-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine (1.0 equiv), 4-methoxyaniline (1.2 equiv), and TFA (0.3 equiv) in 2-butanol.
-
Reflux for 4–6 hours.
-
Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (DCM:MeOH:Et₃N = 30:1:0.3).
Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism , where TFA protonates the pyrimidine ring, enhancing electrophilicity at position 4. The 4-methoxyaniline acts as a nucleophile, attacking the activated carbon.
Alternative Synthetic Routes
One-Pot Sequential Substitution
A streamlined approach combines both substitution steps in a single reactor:
-
React 2,4-dichloro-6-methylpyrimidine with 1-(4-methoxybenzenesulfonyl)piperazine in 2-butanol/TFA at 100°C for 4 hours.
-
Add 4-methoxyaniline directly to the mixture and continue heating for 6 hours.
Advantage : Reduces purification steps; Yield : 68%.
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Substitution | TFA-catalyzed amination | 81 | ≥95 |
| One-Pot Synthesis | Combined substitutions | 68 | 90 |
| Chromatography-Free | Precipitation in hexane | 60 | 85 |
Trade-offs : Higher yields correlate with longer reaction times and costly purification.
Impurity Profiling
Common byproducts include:
-
Di-substituted pyrimidines : From over-amination.
-
Desulfonylated derivatives : Due to acidic hydrolysis of the sulfonamide group.
Mitigation : Strict stoichiometric control and pH monitoring during neutralization.
Scale-Up Considerations
Industrial Adaptation
-
Solvent Recovery : 2-Butanol is distilled and reused to reduce costs.
-
Catalyst Recycling : TFA is neutralized with CaO and regenerated.
-
Continuous Flow Reactors : Minimize thermal degradation during prolonged heating.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min, λ = 254 nm).
-
Elemental Analysis : C₂₆H₃₀N₆O₄S (Found: C 59.8%, H 5.7%, N 16.0%; Calc: C 60.2%, H 5.8%, N 16.2%).
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing pyrimidine derivatives with sulfonyl-piperazine substituents, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves coupling a pyrimidine core (e.g., 6-methylpyrimidin-4-amine) with functionalized piperazine derivatives. For example, sulfonylation of piperazine intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) is critical . Purification via column chromatography or recrystallization improves purity. Reaction optimization (temperature, solvent polarity) is essential to avoid side products like over-sulfonylated species .
Q. How does the presence of methoxy groups influence the compound’s electronic properties and solubility?
- Analysis : Methoxy groups (-OCH₃) act as electron-donating substituents, increasing electron density on aromatic rings. This enhances solubility in polar solvents (e.g., DMSO, methanol) and may stabilize hydrogen-bonding interactions in crystal lattices, as observed in related N-(4-methoxyphenyl)pyrimidine derivatives . Computational studies (DFT) can quantify charge distribution effects .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial, kinase inhibition)?
- Protocols : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays for ATP-competitive binding .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structural discrepancies between computational models and X-ray crystallography data be resolved for this compound?
- Approach : Perform high-resolution X-ray diffraction (single-crystal analysis) to confirm bond angles and dihedral planes. Compare with DFT-optimized geometries. For example, intramolecular hydrogen bonds (N–H⋯N) in pyrimidine derivatives often cause deviations in piperazine ring puckering . Refinement software (e.g., SHELXL) can resolve thermal motion artifacts .
Q. What strategies mitigate contradictions in biological activity data across polymorphic forms?
- Solutions :
Polymorph screening : Use solvent evaporation or slurry methods to isolate distinct crystal forms .
Bioactivity correlation : Test each polymorph in parallel assays. For instance, a polymorph with a 12.8° dihedral angle between pyrimidine and phenyl rings showed reduced antifungal activity compared to a 5.2° variant in related compounds .
Stability studies : Monitor polymorph interconversion under humidity/temperature stress .
Q. How does the sulfonyl-piperazine moiety modulate target binding specificity in kinase inhibition studies?
- Mechanistic insight : The sulfonyl group acts as a hydrogen-bond acceptor, potentially interacting with kinase active-site residues (e.g., backbone NH of Asp86 in PKA). Piperazine flexibility allows conformational adaptation to hydrophobic pockets. SAR studies on analogs with varying sulfonyl substituents (e.g., trifluoromethyl vs. methoxy) reveal selectivity trends .
Q. What analytical techniques are critical for characterizing degradation products under oxidative conditions?
- Workflow :
- Forced degradation : Expose the compound to H₂O₂ (3%, 40°C, 24 hrs).
- LC-HRMS : Identify hydroxylated or sulfone derivatives.
- NMR : Confirm regioselectivity of oxidation (e.g., C-2 vs. C-6 methyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
